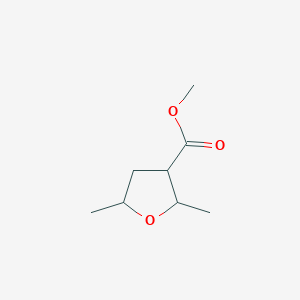

Methyl 2,5-dimethyloxolane-3-carboxylate

Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

Organic chemistry is fundamentally driven by the synthesis of novel molecules with specific functions. Within this field, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of paramount importance. wikipedia.orgncert.nic.in The oxolane ring, a five-membered ether, is a prominent example of a heterocyclic system that is a cornerstone in both academic research and industrial applications. ncert.nic.inchemicalbook.com Ethers like oxolane and its derivatives are not merely passive solvents but are increasingly utilized as versatile building blocks for constructing more complex molecular architectures. researchgate.net Modern synthetic strategies often focus on efficiency, selectivity, and sustainability, driving research towards novel derivatives of common scaffolds like oxolane to access new chemical space and properties. mdpi.com

Significance of Oxolane Core Structures in Chemical Research

The oxolane ring, formally known as tetrahydrofuran (B95107) (THF), is one of the most versatile cyclic ethers in organic chemistry. chemicalbook.com It is a colorless, water-miscible organic liquid with a low viscosity that is widely used as a polar aprotic solvent for a vast range of chemical reactions, including polymerizations and Grignard syntheses. wikipedia.org Beyond its role as a solvent, the oxolane nucleus is a recurring motif in numerous natural products of biological importance. chemicalbook.com Its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and synthetic fibers. chemicalbook.com Current research explores modifications to the oxolane skeleton to develop safer and more sustainable alternatives to traditional solvents. For instance, the synthesis of 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO) has been pursued to create ether-based solvents that are less prone to forming explosive peroxides. mdpi.comyork.ac.ukfao.org

Overview of Carboxylate Functionality in Organic Molecules

The carboxylate group, the conjugate base of a carboxylic acid (R-COOH), is a fundamental functional group in organic chemistry. wikipedia.orgwikipedia.org It consists of a carbonyl group (C=O) and a hydroxyl group (–OH) attached to the same carbon atom. libretexts.org This structure allows for resonance stabilization, where the negative charge is delocalized across the two oxygen atoms, making the ion more stable than an alkoxide ion. wikipedia.orglibretexts.org This inherent stability is a key factor in the acidity of carboxylic acids. wikipedia.org

Carboxylate groups are polar and can act as both hydrogen-bond acceptors and donors, which influences the physical properties of molecules, such as boiling point and solubility. wikipedia.org They are central to many chemical transformations, most notably esterification (reaction with an alcohol to form an ester) and amidation (reaction with an amine to form an amide). nanomicronspheres.com This reactivity is foundational to the synthesis of countless organic molecules, including polymers and pharmaceuticals. Furthermore, the carboxylate functionality is ubiquitous in biochemistry, forming the basis of amino acids and fatty acids, which are the building blocks of proteins and lipids, respectively. wikipedia.orgnanomicronspheres.com

Research Gaps and Motivations for Investigating Methyl 2,5-dimethyloxolane-3-carboxylate

While the oxolane core and the methyl carboxylate functional group are individually well-understood, the specific architecture of this compound presents distinct academic challenges and opportunities. The primary motivation for its investigation lies in the exploration of its unique stereochemistry and potential properties as a novel chemical entity.

A significant research gap is the lack of comprehensive studies on this specific molecule. Its structure features three stereocenters (at the C2, C3, and C5 positions), which gives rise to a total of eight possible stereoisomers. The synthesis, separation, and characterization of these individual isomers represent a considerable synthetic challenge, a common pursuit in modern organic chemistry where the three-dimensional arrangement of atoms can dictate biological activity or material properties. The separation of positional and stereoisomers is a known challenge that often requires specialized chromatographic techniques. scielo.brresearchgate.net

Data Tables

Table 1: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

| This compound | C₈H₁₄O₃ |

| Methyl 2,2-dimethyloxolane-3-carboxylate | C₈H₁₄O₃ |

| Oxolane (Tetrahydrofuran, THF) | C₄H₈O |

| 2,2,5,5-Tetramethyloxolane (TMO) | C₈H₁₆O |

| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | C₁₀H₂₀O |

| Acetic Acid | C₂H₄O₂ |

| Benzoic Acid | C₇H₆O₂ |

Table 2: Comparative Properties of Selected Oxolane-Based Ethers

| Property | Oxolane (THF) | 2,2,5,5-Tetramethyloxolane (TMO) | 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) |

| Molecular Formula | C₄H₈O wikipedia.org | C₈H₁₆O mdpi.com | C₁₀H₂₀O york.ac.uk |

| Boiling Point | 66 °C wikipedia.org | Not widely reported | Not widely reported |

| Key Feature | Standard polar aprotic solvent; can form peroxides. chemicalbook.com | α-Hydrogens are substituted, inhibiting peroxide formation. mdpi.com | α-Hydrogens are substituted, inhibiting peroxide formation. york.ac.ukfao.org |

| Polarity Context | Moderately polar, water-miscible. wikipedia.org | Lower polarity than THF. fao.org | Lower polarity than TMO; similar to hydrocarbon solvents. york.ac.ukfao.org |

| Research Focus | Versatile solvent and synthetic precursor. wikipedia.orgchemicalbook.com | Development as a sustainable, safer bio-based solvent. mdpi.com | Development as a nonpolar, nonperoxide-forming solvent. york.ac.ukfao.org |

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,5-dimethyloxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEQUHVAEQPJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548863 | |

| Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107187-22-4 | |

| Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Methyl 2,5 Dimethyloxolane 3 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways by identifying strategic bond disconnections.

For Methyl 2,5-dimethyloxolane-3-carboxylate, the key structural features are the five-membered oxolane ring, two methyl groups at the C2 and C5 positions, and a methyl carboxylate group at the C3 position.

The most logical disconnection for the oxolane ring is one of the carbon-oxygen bonds. This disconnection points to an acyclic precursor, specifically a substituted 1,4-diol. Intramolecular cyclization of such a diol, typically under acidic conditions or via other activation methods, is a classic and reliable method for forming tetrahydrofuran (B95107) rings. nih.govmdpi.com This strategy transforms the challenge of forming the heterocyclic ring into the synthesis of an appropriately substituted open-chain precursor.

The two methyl groups at the C2 and C5 positions are integral to the carbon skeleton. A retrosynthetic approach would suggest that these stereocenters are best established in the acyclic precursor. Therefore, the synthesis would ideally start from a molecule that already contains this 2,5-dimethylhexane (B165582) framework. This simplifies the strategy by avoiding potentially complex C-H activation or alkylation steps on a pre-formed oxolane ring.

The methyl carboxylate group at the C3 position can be disconnected in several ways. One powerful strategy involves a conjugate addition (or Michael addition) disconnection. youtube.com This would lead to an α,β-unsaturated ester (a Michael acceptor) and a nucleophile. Alternatively, the ester can be viewed as the result of the esterification of a carboxylic acid, which in turn could be formed by the oxidation of a primary alcohol. This functional group interconversion approach suggests a precursor diol bearing a hydroxymethyl group at the C3 position. Another possibility is to introduce the carboxylate functionality via a cyano group, which can be hydrolyzed and esterified.

Targeted Synthetic Approaches

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. Modern organic synthesis provides powerful tools for the construction of such substituted heterocycles.

Formal [3+2] cycloaddition reactions are an efficient way to construct five-membered rings with good control over stereochemistry. nih.gov For the synthesis of a tetrahydrofuran ring, this could involve the reaction between a 1,3-dipole equivalent and an alkene.

One potential pathway involves the reaction of an epoxide, acting as a precursor to an oxygenated cationic synthon, with an alkene in the presence of a Lewis acid. nih.gov To construct this compound, a potential strategy could involve the reaction of a propylene (B89431) oxide derivative (providing the C5-methyl group) with a substituted alkene like methyl crotonate (providing the C2-methyl and C3-carboxylate groups). The regioselectivity of such reactions is a critical factor that must be controlled through the appropriate choice of substrates and catalysts.

While the use of thiocarbonyl ylides in [3+2] cycloadditions is well-established for synthesizing thiophenes, the analogous reactions with carbonyl ylides to form oxolanes are also known and provide a potential, albeit challenging, route. acs.org

The intramolecular cyclodehydration of 1,4-diols is a direct and widely used method for synthesizing tetrahydrofurans. mdpi.comresearchgate.net This approach generates only water as a byproduct, making it an atom-economical and environmentally favorable process. mdpi.com The key to this synthesis is the preparation of the requisite substituted 1,4-diol.

The reaction can be catalyzed by Brønsted acids, but these often require high temperatures. mdpi.com Modern methods employ Lewis acid catalysts that can operate under milder conditions. For instance, ferrocenium-based catalysts have been shown to be effective for the dehydrative cyclization of diols to yield highly substituted tetrahydrofurans at moderate temperatures (45–70 °C). mdpi.com

Another efficient method involves reacting a 1,4-diol with dimethyl carbonate (DMC) in the presence of a base. This approach proceeds in high yield under mild conditions and has been shown to preserve the stereochemistry of the starting diol. researchgate.net

The table below summarizes findings for catalytic dehydrative cyclization of diols to form substituted tetrahydrofurans, a key step in this proposed synthetic route.

| Catalyst System | Substrate Type | Temperature (°C) | Yield (%) | Reference |

| Ferrocenium tetrafluoroborate | Trisubstituted 1,4-diols | 45-70 | 72-83 | mdpi.com |

| Dimethyl Carbonate / Base | 1,4-diols | Reflux | Quantitative | researchgate.net |

| Brønsted Acids (General) | 1,4-diols | Elevated | Varies | mdpi.com |

Derivatization from Pre-formed Oxolanes

One strategic approach to this compound is the derivatization of an already formed oxolane (tetrahydrofuran) ring. This method is advantageous when a suitable oxolane precursor is readily available. A plausible pathway involves the functionalization of a 2,5-dimethyloxolane scaffold.

For instance, a pre-existing 2,5-dimethyloxolane-3-carboxylic acid can be directly converted to its methyl ester. This transformation is a standard esterification reaction. Alternatively, if a 2,5-dimethyloxolane with a different functional group at the 3-position is available, a series of chemical modifications would be necessary to introduce the desired carboxylate group.

A hypothetical reaction scheme starting from a pre-formed 2,5-dimethyloxolane-3-one would involve a key carbon-carbon bond-forming reaction to introduce the carboxylate precursor. This could be achieved through various methods, such as the addition of a cyanide nucleophile followed by hydrolysis, or a Wittig-type reaction with a phosphorus ylide bearing an ester group. Subsequent reduction of the newly introduced double bond would yield the saturated oxolane ring with the desired substitution pattern.

Esterification and Transesterification Pathways

The final step in many synthetic routes to this compound is the formation of the methyl ester. This can be accomplished through either esterification of the corresponding carboxylic acid or transesterification of a different ester.

Esterification:

The most direct method is the Fischer esterification of 2,5-dimethyloxolane-3-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the methyl ester, a large excess of methanol is typically used as the solvent, and water is often removed as it is formed. masterorganicchemistry.comyoutube.comyoutube.com

For substrates that are sensitive to strong acids, milder esterification methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a good alternative for acid-sensitive compounds. chemistryviews.org Other reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can also efficiently convert carboxylic acids to their methyl esters under mild conditions. masterorganicchemistry.com

A particularly green approach involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, catalyzed by a base like potassium carbonate. rsc.org This method is advantageous due to the low toxicity of DMC and the formation of only carbon dioxide and methanol as byproducts. rsc.org

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol | Inexpensive, scalable | Requires strong acid, equilibrium |

| Steglich Esterification | DCC, DMAP, Methanol | Room temperature | Mild conditions, good for acid-sensitive substrates | DCC can be an allergen, formation of DCU byproduct |

| TMS-Diazomethane | TMS-CHN₂, Methanol | 0 °C to room temperature | High yielding, mild | TMS-diazomethane is toxic and potentially explosive |

| Dimethyl Carbonate | DMC, K₂CO₃ | 90 °C in DMSO | Green reagent, high selectivity | Higher temperature required |

Interactive Data Table: Comparison of Esterification Methods Users can filter and sort the table based on different parameters.

Transesterification:

Transesterification is the process of converting one ester to another. For instance, an ethyl or benzyl (B1604629) ester of 2,5-dimethyloxolane-3-carboxylic acid could be converted to the methyl ester. This reaction can be catalyzed by either an acid or a base. researchgate.net In a base-catalyzed transesterification, sodium methoxide (B1231860) in methanol would be a common choice. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the desired methyl ester, a large excess of methanol is used. researchgate.net

A highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans has been reported where a subsequent simple transesterification was used to obtain the corresponding methyl esters. google.comnih.gov

Stereoselective Synthesis

The control of stereochemistry is paramount in the synthesis of complex molecules. For this compound, which has multiple stereocenters, stereoselective synthesis is crucial to obtain a single, desired stereoisomer.

Strategies for Diastereoselective Control

Diastereoselective control in the synthesis of substituted tetrahydrofurans can be achieved through various cyclization strategies of acyclic precursors. chemrxiv.org The relative stereochemistry of the substituents on the oxolane ring is dictated by the stereochemistry of the starting material and the reaction conditions.

One powerful method is the palladium-catalyzed carboetherification of γ-hydroxyalkenes. nih.govnih.gov These reactions can form the tetrahydrofuran ring with simultaneous creation of a C-O and a C-C bond, controlling the relative stereochemistry of the substituents. For example, the reaction of acyclic internal alkene substrates can lead to the syn-addition of an arene and an oxygen atom across the double bond with good diastereoselectivity. nih.gov

Another approach involves the intramolecular cyclization of epoxides. For instance, the treatment of 1-iodomethyl-1,5-bis-epoxides with zinc can afford stereospecifically cis or trans 2,5-disubstituted tetrahydrofurans in high yield. nih.gov

The stereoselective synthesis of polysubstituted tetrahydrofurans has also been achieved through acid-catalyzed cyclization of silylated alkenols, which allows for the controlled creation of stereogenic centers. core.ac.uk

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

To obtain an enantiomerically pure product, enantioselective synthesis is required. This can be achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. For example, in the synthesis of trans-2,5-disubstituted tetrahydrofurans, acetylated γ-lactols derived from (S)-glutamic acid have been treated with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones to achieve high diastereoselectivity. google.comnih.gov The chiral oxazolidinone acts as an auxiliary to control the stereochemistry of the addition reaction.

Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary. For the synthesis of chiral tetrahydrofuran derivatives, a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols has been developed, affording products in high yields and excellent enantioselectivities. chemistryviews.org Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has also been shown to be effective for constructing chiral tetrahydrofuran rings. rsc.org

| Stereoselective Strategy | Methodology | Key Features | Representative Literature |

| Diastereoselective Cyclization | Pd-catalyzed carboetherification | Forms C-O and C-C bonds simultaneously with stereocontrol. | nih.govnih.gov |

| Diastereoselective Cyclization | Intramolecular epoxide opening | Stereospecific formation of cis or trans products. | nih.gov |

| Enantioselective Synthesis | Chiral auxiliaries (e.g., oxazolidinones) | Stoichiometric use of a chiral directing group. | google.comnih.gov |

| Asymmetric Catalysis | Cu-catalyzed Henry/iodocyclization | One-pot reaction with high enantioselectivity. | chemistryviews.org |

| Asymmetric Catalysis | Ni-catalyzed reductive cyclization | Forms chiral tertiary allylic alcohols in the THF ring. | rsc.org |

Interactive Data Table: Overview of Stereoselective Synthesis Strategies Users can explore different strategies and their key characteristics.

Asymmetric Induction in Key Steps

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature in the substrate, reagent, or catalyst. In the synthesis of this compound, a key step where asymmetric induction can be applied is the cyclization of an acyclic precursor.

For example, in an intramolecular cyclization, a chiral center already present in the acyclic chain can direct the formation of the new stereocenters on the ring. This is known as substrate-controlled stereoselection.

Alternatively, a chiral catalyst can induce asymmetry. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or iridium catalyst could establish the stereocenters at the 2 and 5 positions with high enantiomeric excess. nih.gov The first direct asymmetric synthesis of chiral alkyl 5-oxotetrahydrofuran-2-carboxylates has been achieved through heterogeneous cinchona-modified Pt-catalyzed hydrogenation of α-ketoglutaric acid esters followed by cyclization. rsc.org

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of this compound can incorporate several green chemistry principles.

A significant green approach is the use of biomass-derived starting materials. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be obtained from the dehydration of C5 and C6 sugars found in biomass. frontiersin.orgnih.govmdpi.com These furanic compounds can then be transformed into tetrahydrofuran derivatives through catalytic hydrogenation and other transformations. google.com

The choice of solvents and catalysts is also a key aspect of green chemistry. The use of ionic liquids as recyclable reaction media and catalysts for the conversion of carbohydrates to furan derivatives is an area of active research. frontiersin.orgnih.gov Furthermore, developing catalytic processes that can operate in greener solvents like water or bio-based solvents, or even under solvent-free conditions, is highly desirable.

| Green Chemistry Aspect | Approach | Examples | Benefit |

| Renewable Feedstocks | Use of biomass-derived starting materials | Synthesis from furfural or HMF obtained from sugars. | Reduces reliance on fossil fuels. |

| Green Solvents/Catalysts | Use of ionic liquids, water, or heterogeneous catalysts | ILs for carbohydrate dehydration; recyclable solid acid catalysts. | Reduces waste and environmental impact. |

| Safer Reagents | Replacement of hazardous chemicals | Using dimethyl carbonate for esterification instead of phosgene-derived reagents. | Improved safety profile. |

| Atom Economy | Designing reactions with high atom efficiency | Catalytic cyclization reactions that form multiple bonds in one step. | Minimizes the formation of byproducts. |

Interactive Data Table: Green Chemistry Approaches in Synthesis Users can assess the environmental impact of different synthetic strategies.

Atom Economy and Reaction Mass Efficiency Assessments

The efficiency of a chemical synthesis is paramount from both an economic and environmental perspective. Atom economy (AE) and reaction mass efficiency (RME) are crucial metrics in this assessment. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while RME provides a more holistic view by also considering reaction yield and the stoichiometry of reactants. nih.gov

While specific data for the synthesis of this compound is not extensively reported in publicly available literature, we can infer the potential for high efficiency by examining the synthesis of structurally related oxolane compounds. For instance, the synthesis of 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO), a nonperoxide-forming ether solvent, has been achieved with a high atom economy of 97% and a reaction mass efficiency of 94%. york.ac.uk Similarly, the production of 2,2,5,5-tetramethyloxolane (TMO), another sustainable solvent, from 2,5-dimethylhexane-2,5-diol (DHL) proceeds with very high yield and selectivity. mdpi.com One of the synthetic routes to DHL from 2,5-hexanedione (B30556) demonstrates an atom economy of 92.4% and an RME of 62.5%. mdpi.com

These examples for related oxolane structures suggest that synthetic routes to this compound, particularly those involving cyclization of a diol precursor, have the potential to be highly atom-economical. The primary factor reducing atom economy in such a synthesis would be the generation of byproducts, such as water in a cyclodehydration step.

To illustrate the calculation of these metrics, consider a hypothetical synthesis of this compound. The atom economy would be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

The reaction mass efficiency would be calculated as:

Reaction Mass Efficiency (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

The following table provides a comparative look at the green metrics for the synthesis of related oxolane compounds, which can serve as a benchmark for the development of synthetic routes for this compound.

| Compound | Synthetic Step | Atom Economy (%) | Reaction Mass Efficiency (%) |

| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | Overall Synthesis | 97 | 94 |

| 2,2,5,5-Tetramethyloxolane (TMO) | DHL to TMO | >98.5 (selectivity) | Not reported |

| 2,5-Dimethylhexane-2,5-diol (DHL) | From 2,5-hexanedione | 92.4 | 62.5 |

This table presents data for related oxolane compounds to provide a comparative benchmark.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile, toxic, and difficult to recycle. The principles of green chemistry advocate for the use of safer, more sustainable solvents. In the context of synthesizing this compound, several alternative approaches to solvent selection can be considered.

One innovative approach is the use of the product itself as the solvent, which can be feasible in continuous flow processes or when the product is a liquid at reaction conditions. For example, in the synthesis of 2,2,5,5-tetramethyloxolane (TMO), it has been suggested that TMO could replace xylene, a more hazardous solvent. mdpi.com

Bio-based solvents are another promising alternative. These solvents are derived from renewable resources and often have a more favorable environmental profile. Examples of bio-based solvents that could be considered for the synthesis of this compound include:

Cyrene (dihydrolevoglucosenone) : A dipolar aprotic solvent produced from cellulose, Cyrene is a potential replacement for N-methyl-2-pyrrolidinone (NMP) and dimethylformamide (DMF). nih.gov It is biodegradable and has low toxicity. nih.gov

2-Methyltetrahydrofuran (B130290) (2-MTHF) : Derived from levulinic acid, 2-MTHF is a versatile ether solvent that can be a substitute for tetrahydrofuran (THF). rsc.org It offers advantages such as a higher boiling point and easier separation from water. rsc.org

Dimethyl Carbonate (DMC) : Considered a green reagent and solvent, DMC is non-toxic and biodegradable. It can be used as a methylating agent and a solvent in various reactions, including the esterification of carboxylic acids. nih.govresearchgate.net

The following table summarizes the properties of some green solvent alternatives relevant to the synthesis of oxolane derivatives.

| Solvent | Source | Boiling Point (°C) | Key Features |

| Cyrene | Cellulose | 227 | Biodegradable, low toxicity, replacement for NMP and DMF nih.gov |

| 2-Methyltetrahydrofuran (2-MTHF) | Levulinic Acid | 80 | Bio-based, higher boiling point than THF, easier water separation rsc.org |

| Dimethyl Carbonate (DMC) | Methanol, CO2 | 90 | Non-toxic, biodegradable, acts as both reagent and solvent nih.govresearchgate.net |

| 2,2,5,5-Tetramethyloxolane (TMO) | Bio-based precursors | 143 | Non-peroxide forming, potential to be its own synthesis solvent mdpi.com |

This table provides a summary of potential green solvents for the synthesis of this compound.

Catalytic Methodologies in Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. For the synthesis of this compound, catalytic methods can be applied to key bond-forming steps, particularly the formation of the oxolane ring.

A promising catalytic approach for the synthesis of oxolane derivatives is palladium(II)-catalyzed cyclization . This methodology can activate C-H bonds, enabling the direct formation of the cyclic ether structure from a suitable acyclic precursor. While specific reports on the application of this method to this compound are limited, the general strategy involves the cyclization of a hydroxyalkene or a diol. The key steps would involve the coordination of the palladium catalyst to the olefin and the alcohol, followed by an intramolecular C-O bond formation.

Another important catalytic reaction is the esterification of the carboxylic acid group. While traditional methods may use stoichiometric amounts of strong acids, catalytic approaches offer a greener alternative. For example, dimethyl carbonate (DMC) in the presence of a base or an acid catalyst can be used for the methylation of carboxylic acids to form methyl esters. researchgate.net

The table below outlines potential catalytic steps in the synthesis of this compound.

| Reaction Step | Catalytic Method | Catalyst Example | Advantages |

| Oxolane Ring Formation | Palladium(II)-Catalyzed Cyclization | Pd(II) precatalyst with an oxidant | High selectivity, activation of unactivated C-H bonds |

| Esterification | Catalytic Methylation | Dimethyl Carbonate (DMC) with K2CO3 | Green reagent, high yield, avoids strong acids researchgate.net |

This table outlines potential catalytic methodologies for the synthesis of this compound.

Renewable Feedstocks and Bio-based Precursors

The transition from fossil fuel-based feedstocks to renewable, bio-based resources is a fundamental goal of sustainable chemistry. The synthesis of this compound can potentially start from precursors derived from biomass. Several platform molecules derived from the biorefinery of lignocellulose or sugars can serve as starting points.

Key bio-based platform molecules that could lead to the synthesis of the oxolane ring structure include:

5-Hydroxymethylfurfural (HMF) : Produced from the dehydration of fructose (B13574) or glucose, HMF can be converted to 2,5-furandicarboxylic acid (FDCA) or other furan derivatives. mdpi.com These furanic compounds can then be hydrogenated and further functionalized to form the substituted oxolane ring.

Levulinic Acid : Another versatile platform molecule derived from cellulose, levulinic acid can be a precursor to various chemicals, including 2-methyltetrahydrofuran (2-MTHF), which shares the core oxolane structure. rsc.org Methyl levulinate has been used to synthesize 2,5-dimethylhexane-2,5-diol (DHL), a direct precursor to 2,2,5,5-tetramethyloxolane (TMO). researchgate.net

A potential bio-based route to this compound could involve the conversion of a bio-derived furan or a related platform molecule to a diol or hydroxy acid, followed by catalytic cyclization and esterification. The synthesis of TMO from methyl levulinate, which has a confirmed bio-based carbon content of 64%, demonstrates the feasibility of producing oxolane derivatives from renewable resources. researchgate.net

The following table lists potential bio-based precursors and the key intermediates they can form on the path to oxolane derivatives.

| Bio-based Precursor | Key Intermediate(s) | Relevance to Oxolane Synthesis |

| Fructose/Glucose | 5-Hydroxymethylfurfural (HMF) | Can be converted to 2,5-furandicarboxylic acid (FDCA) and other furan derivatives, which are precursors to substituted oxolanes. mdpi.com |

| Levulinic Acid | Methyl Levulinate | Can be converted to 2,5-dimethylhexane-2,5-diol (DHL), a direct precursor for TMO, demonstrating a viable route to substituted oxolanes. researchgate.net |

This table outlines potential bio-based precursors for the synthesis of this compound.

Iii. Chemical Reactivity and Transformation Studies of Methyl 2,5 Dimethyloxolane 3 Carboxylate

Reactivity at the Oxolane Ring

The oxolane ring, a type of cyclic ether, is generally stable but can undergo specific reactions, particularly under acidic conditions or in the presence of strong reagents. The methyl substituents at the α-carbons (C2 and C5) are significant, as they can influence the regioselectivity and rate of ring-opening and functionalization reactions.

The cleavage of the C-O bonds in the tetrahydrofuran (B95107) ring is a key transformation, typically requiring activation due to the relatively low ring strain of the five-membered ring compared to smaller cyclic ethers like oxiranes or oxetanes. beilstein-journals.orglibretexts.org Lewis acids and strong Brønsted acids are common reagents for initiating these reactions. mdpi.comacs.org

The reaction of 2,5-dimethyltetrahydrofuran (B89747) with acyl halides, often catalyzed by Lewis acids like Bi(III) halides or iodine, results in the O-acylative cleavage of the ether. researchgate.netacs.org This process involves the formation of a halo-ester. For Methyl 2,5-dimethyloxolane-3-carboxylate, an analogous reaction with an acyl chloride (RCOCl) in the presence of a catalyst would be expected to proceed via nucleophilic attack of the chloride ion on one of the α-carbons (C2 or C5), with concurrent or subsequent acylation of the oxygen atom. The mechanism can proceed through an SN1-like pathway involving a stabilized carbocation intermediate or a 'loose' SN2 transition state. researchgate.net The presence of the C3-carboxylate group may exert an electronic influence on the reaction's regioselectivity.

Table 1: Representative Conditions for Acid-Catalyzed Ring-Opening of Oxolane Derivatives

| Catalyst | Reagent | Conditions | Expected Product Type |

|---|---|---|---|

| Iodine (cat.) | Acyl Chloride | Solvent-free, room temp. | Halo-ester researchgate.net |

| Bi(OTf)3 (cat.) | Acetic Anhydride | Dichloromethane, 20 °C | Acetoxy-ester |

| Hf(OTf)4 (cat.) | Aldehyde | Toluene, heat | Annulated tetrahydrofuran nih.gov |

This table presents generalized conditions based on reactions with tetrahydrofuran and its simple alkylated derivatives. The specific outcomes for this compound may vary.

Functionalization of the saturated oxolane ring without ring-opening typically involves the activation of C-H bonds. The positions adjacent to the ether oxygen (α-positions, C2 and C5) are the most reactive sites for radical or oxidative functionalization. rsc.orgnih.gov However, in this compound, these positions are already substituted with methyl groups. Therefore, functionalization would likely target the secondary C-H bonds at the C3 and C4 positions or the primary C-H bonds of the methyl groups.

Strategies for C-H functionalization often employ transition metal catalysis (e.g., nickel, rhodium) or photoredox catalysis. nih.govrsc.orgorganic-chemistry.org For instance, nickel-catalyzed cross-coupling reactions have been used for the α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org While direct application to a C3-carboxylate substituted oxolane is not widely reported, such methods could potentially be adapted to introduce new substituents at the C4 position. Another approach involves cobalt-catalyzed aerobic oxidation, which generates tetrahydrofurylmethyl radicals that can be trapped by various alkenes or alkynes to introduce functionalized side chains. acs.org

The stability of this compound is influenced by thermal stress, oxidative conditions, and prolonged exposure to strong acids or bases. Like other ethers, 2,5-dimethyltetrahydrofuran can form peroxides upon concentration, although the substitution at the α-carbons can influence the rate of this process compared to unsubstituted THF. wikipedia.orgnih.gov

Thermochemical studies on 2,5-dimethyltetrahydrofuran show that its thermal degradation involves ring-opening reactions to form radical intermediates. acs.org The pyrolysis of tetrahydrofuran itself proceeds via a complex mechanism to yield a mixture of smaller hydrocarbons and oxygenates. acs.org The presence of the methyl and carboxylate groups on the ring would alter the bond dissociation energies and likely lead to specific fragmentation patterns under high-temperature conditions. researchgate.net

Chemical degradation can be initiated by strong acids, leading to ring-opening polymerization or cleavage, as discussed previously. mdpi.com Under strongly basic conditions, while the ring itself is relatively inert, degradation could be initiated by reactions involving the ester group (see 3.2.1), which could potentially be followed by secondary reactions of the resulting carboxylate or alcohol. Stability studies are crucial for determining the shelf-life and appropriate handling conditions for the compound. nih.gov

Reactivity of the Carboxylate Ester Group

The methyl carboxylate group at the C3 position is a primary site for nucleophilic acyl substitution reactions. Its reactivity is somewhat influenced by the adjacent stereocenters and the steric bulk of the oxolane ring.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the direct attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate which then expels the methoxide (B1231860) leaving group. organicchemistrytutor.com A rapid, subsequent acid-base reaction between the newly formed carboxylic acid and the strongly basic methoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. masterorganicchemistry.comyoutube.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

The kinetics of hydrolysis can be affected by steric hindrance around the ester group. chemicalforums.com The bulky 2,5-dimethyloxolane ring may slow the rate of hydrolysis compared to a simple acyclic methyl ester. Kinetic studies typically monitor the disappearance of the ester or the appearance of the alcohol or carboxylate product over time. youtube.comnih.govkyoto-u.ac.jp

Table 2: General Parameters for Ester Hydrolysis

| Reaction Type | Reagents | Key Intermediate | Driving Force |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | Protonated Carbonyl | Use of excess water |

Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This equilibrium-driven process can be catalyzed by acids, bases, or enzymes. wikipedia.orgrsc.orgnih.gov

To convert this compound to a different ester (e.g., an ethyl or benzyl (B1604629) ester), it would be reacted with the corresponding alcohol (ethanol or benzyl alcohol) under catalytic conditions. Using the reactant alcohol as the solvent helps to drive the equilibrium toward the desired product. masterorganicchemistry.com

Acid Catalysis: Strong acids protonate the carbonyl group, making it more susceptible to attack by the new alcohol. masterorganicchemistry.com

Base Catalysis: Alkoxide bases (e.g., sodium ethoxide for transesterification with ethanol) can be used, which act as potent nucleophiles. wikipedia.org

Enzyme Catalysis: Lipases are commonly used for transesterification under mild conditions, offering high selectivity. nih.govrsc.orgacs.org This can be particularly useful for complex molecules with multiple functional groups.

Table 3: Common Catalysts for Transesterification

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Acid | H₂SO₄, TsOH | Reflux in excess alcohol masterorganicchemistry.com |

| Base | NaOR, KOR | Anhydrous alcohol |

| Organocatalyst | Iodine, Boronic Acids researchgate.netorganic-chemistry.org | Toluene, heat |

Reduction to Alcohols and Further Derivatization

The ester functionality of this compound is susceptible to reduction by strong reducing agents, leading to the formation of the corresponding primary alcohol, (2,5-dimethyloxolan-3-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, readily reducing esters to alcohols. acs.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, followed by a second hydride attack on the intermediate aldehyde.

The resulting alcohol, (2,5-dimethyloxolan-3-yl)methanol, is a versatile intermediate that can be further derivatized. Its hydroxyl group can participate in a variety of reactions, including esterification and etherification, to generate a library of new compounds with potentially diverse properties. For instance, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding esters.

Table 1: Typical Conditions for Reduction of this compound

| Reagent | Solvent | Temperature | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux | (2,5-dimethyloxolan-3-yl)methanol | Standard, high-yielding method for ester reduction. acs.orgmasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | Room Temperature | No reaction | NaBH₄ is generally not reactive enough to reduce esters. libretexts.org |

Condensation Reactions Involving the Ester

The presence of α-hydrogens on the carbon adjacent to the ester carbonyl group allows this compound to participate in condensation reactions, most notably the Claisen condensation. libretexts.orgyoutube.com This reaction, which involves the base-catalyzed self-condensation of two ester molecules, results in the formation of a β-keto ester. libretexts.orgyoutube.com The mechanism commences with the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.com Subsequent elimination of a methoxide ion yields the β-keto ester.

In the context of a molecule that is a diester, an intramolecular Claisen condensation, known as the Dieckmann condensation, can occur to form a cyclic β-keto ester. numberanalytics.compw.livelibretexts.orgmasterorganicchemistry.comyoutube.com This reaction is particularly favorable for the formation of stable five- and six-membered rings. libretexts.orgmasterorganicchemistry.com

Transformations at the Methyl Substituents

The two methyl groups attached to the oxolane ring at positions 2 and 5 also present opportunities for chemical modification.

Selective Oxidation and Halogenation

Selective oxidation of the methyl C-H bonds presents a synthetic challenge due to the presence of other reactive sites in the molecule. However, advancements in C-H activation chemistry offer potential routes. For instance, certain catalytic systems have shown selectivity for the oxidation of methyl groups on cyclic ethers.

Selective halogenation of the methyl groups can be achieved through free radical halogenation. This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org The selectivity of the halogenation (i.e., which hydrogen is replaced) is dependent on the halogen used. Bromination is known to be highly selective for the most substituted carbon that can form the most stable radical, whereas chlorination is less selective. masterorganicchemistry.commasterorganicchemistry.com Given the structure of this compound, the hydrogens on the methyl groups are primary.

Reactivity of α-Hydrogens adjacent to Oxolane Ring

The hydrogens on the carbons alpha to the ether oxygen (at the C2 and C5 positions) are generally less reactive towards deprotonation than the α-hydrogens of the ester. However, their reactivity can be exploited under specific conditions. Radical abstraction of these hydrogens can occur, leading to functionalization at these positions. rsc.org The presence of alkyl substituents at the α-positions, as in the case of the target molecule, can influence the stability and reactivity of the oxolane ring, for instance, by inhibiting peroxide formation. nih.govsigmaaldrich.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Pathway Elucidation

Reduction with LiAlH₄: The reduction of the ester to the primary alcohol proceeds through a well-established two-step mechanism. numberanalytics.com The first step involves the nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide, which is then protonated upon workup to yield the final alcohol. masterorganicchemistry.com

Claisen Condensation: The mechanism of the Claisen condensation involves the formation of a resonance-stabilized enolate upon treatment with a strong base. youtube.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule. The resulting tetrahedral intermediate expels the alkoxide leaving group to form the β-keto ester. youtube.com An important consideration is that the final product is deprotonated by the alkoxide base, driving the equilibrium of the reaction.

Radical Halogenation: The reaction pathway for free radical halogenation involves three distinct stages:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or UV light to generate two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from one of the methyl groups to form H-X and a primary alkyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The reaction is concluded by the combination of any two radicals in the system. libretexts.org

The selectivity of this reaction is governed by the stability of the radical intermediate formed during the propagation step. masterorganicchemistry.com

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the chemical transformations of this compound are not extensively documented in publicly available literature, the reactivity of its core functional groups—the carboxylate ester and the oxolane (tetrahydrofuran) ring—can be understood through kinetic studies of analogous compounds. The primary reactions of interest for this molecule would include hydrolysis of the ester, transesterification, and potential ring-opening reactions under certain conditions. The rates of these transformations are critically dependent on factors such as temperature, the nature of the catalyst, and the solvent system.

General Principles of Ester Hydrolysis Kinetics

Rate = k[Ester][OH⁻]

In acidic conditions, the reaction mechanism is more complex, involving a pre-equilibrium protonation of the carbonyl oxygen. The rate is generally first-order in both the ester and the acid catalyst.

Illustrative Kinetic Data for Analogous Ester Hydrolysis

To illustrate the potential kinetic parameters for the hydrolysis of this compound, data from studies on similar esters can be considered. For example, the hydrolysis of methyl-2-benzoylmethylbenzoate has been studied, providing insights into the reaction rates.

Interactive Table: Second-Order Rate Constants for the Base-Catalyzed Hydrolysis of an Analogous Keto-Ester in Aqueous Solution

Note: Specific kinetic values for this compound are not available. The table structure is provided for illustrative purposes based on typical kinetic studies of related esters.

Transesterification Kinetics

Transesterification is another key reaction, particularly relevant in industrial applications. This process involves the exchange of the alkoxy group of an ester with another alcohol. The reaction is typically catalyzed by acids or bases. For a compound like this compound, reaction with another alcohol (e.g., ethanol) in the presence of a catalyst would yield ethyl 2,5-dimethyloxolane-3-carboxylate and methanol.

Kinetic models for transesterification often show a dependence on the concentrations of the ester, the alcohol, and the catalyst. The reaction rate increases with temperature, although higher temperatures may not always lead to a shorter time to reach maximum conversion due to equilibrium considerations.

Illustrative Kinetic Data for Transesterification of Palm Oil

The transesterification of triglycerides in palm oil with methanol is a well-studied system that can serve as an analogue. The conversion of triglycerides, diglycerides, and monoglycerides (B3428702) often follows second-order kinetics for a significant portion of the reaction time.

Interactive Table: Reaction Rate Constants for the Transesterification of Palm Oil Glycerides with Methanol

Note: This data is for the transesterification of palm oil and is presented to illustrate the typical kinetic behavior of transesterification reactions. Data for this compound is not available.

Ring-Opening Reaction Kinetics

The oxolane (tetrahydrofuran) ring is generally stable under many conditions. However, ring-opening can be induced under strongly acidic conditions or with specific catalysts. For substituted tetrahydrofurans, the kinetics of ring-opening would be influenced by the nature and position of the substituents. The presence of methyl groups at the 2- and 5-positions could influence the stability of any carbocation intermediates that may form during an acid-catalyzed ring-opening mechanism. Mechanistic studies on the ring-opening of methyloxirane have shown that the reaction can proceed via different pathways depending on the catalyst system, involving Brønsted or Lewis acid sites. researchgate.net

Detailed kinetic studies on the ring-opening of this compound are not readily found. However, it is expected that the reaction would require forcing conditions, and the rate would be highly dependent on the acid strength and temperature.

Iv. Stereochemical Investigations of Methyl 2,5 Dimethyloxolane 3 Carboxylate

Analysis of Stereoisomerism and Chirality

The structural framework of Methyl 2,5-dimethyloxolane-3-carboxylate provides a rich ground for stereochemical complexity, primarily due to the presence of multiple stereogenic centers.

This compound possesses three chiral centers located at positions 2, 3, and 5 of the oxolane (tetrahydrofuran) ring. The carbon atom at position 2 is bonded to a methyl group, a hydrogen atom, the ring oxygen, and the carbon at position 3. The carbon at position 3 is attached to the methoxycarbonyl group, a hydrogen atom, and the carbons at positions 2 and 4. Finally, the carbon at position 5 is bonded to a methyl group, a hydrogen atom, the ring oxygen, and the carbon at position 4.

The presence of three distinct chiral centers means that there are 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. For instance, the structure of (2R,3R,5R)-2,5-dimethyloxolane-3-carboxylic acid, the carboxylic acid precursor to one of the stereoisomers of the methyl ester, is known nih.gov. The eight stereoisomers of this compound would have the following configurations: (2R,3R,5R), (2S,3S,5S), (2R,3R,5S), (2S,3S,5R), (2R,3S,5R), (2S,3R,5S), (2R,3S,5S), and (2S,3R,5R). Diastereomers are stereoisomers that are not mirror images of each other, such as the relationship between the (2R,3R,5R) and (2R,3R,5S) isomers.

Table 1: Potential Stereoisomers of this compound

| Configuration | Enantiomeric Pair |

| (2R,3R,5R) | (2S,3S,5S) |

| (2R,3R,5S) | (2S,3S,5R) |

| (2R,3S,5R) | (2S,3R,5S) |

| (2R,3S,5S) | (2S,3R,5R) |

This table is generated based on the theoretical number of stereoisomers and does not represent experimentally confirmed data for this specific compound.

The relative abundance of the different stereoisomers of this compound produced in a chemical synthesis is determined by the reaction mechanism and the stereoselectivity of the synthetic route. In the absence of a chiral catalyst or starting material, a racemic mixture of all possible stereoisomers would be expected. However, diastereoselective syntheses can favor the formation of certain diastereomers over others.

The synthesis of substituted tetrahydrofurans can be achieved with high levels of diastereoselectivity using various methods, such as Lewis acid-catalyzed intermolecular carbenoid-carbonyl reaction-cycloaddition sequences nih.gov. These reactions can produce tetrahydrofuran (B95107) derivatives with high diastereoselectivity, in some cases as high as 99:1 nih.gov. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome. For instance, the use of specific metal tetrafluoroborates has been shown to be effective in delivering high yields and diastereoselectivities in the synthesis of related tetrahydrofuran structures nih.gov.

Another approach to achieving diastereoselectivity is through thermally induced Cope rearrangement of 1,5-diene-tert-butyl carbonates, which can lead to the formation of 2,3,4-trisubstituted tetrahydrofurans nih.gov. The stereochemistry of the starting diene directly influences the stereochemistry of the resulting tetrahydrofuran. While specific studies on the stereoselective synthesis of this compound are not prevalent in the literature, these general principles of diastereoselective synthesis would apply. The thermodynamic stability of the different diastereomers, governed by steric and electronic interactions between the substituents on the oxolane ring, will also influence their equilibrium distribution.

Separation and Resolution of Stereoisomers

The separation of the complex mixture of stereoisomers of this compound is a significant challenge. Various techniques can be employed to isolate the individual enantiomers and diastereomers.

Chiral chromatography is a powerful tool for the separation of enantiomers. Chiral stationary phases (CSPs) are used to create a chiral environment in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column, allowing for the differential interaction with the enantiomers of a chiral compound.

For volatile compounds like methyl esters, chiral capillary gas chromatography is a particularly suitable method. Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral molecules, including those with multiple chiral centers like linalool (B1675412) oxides, which also feature a substituted five-membered ether ring gcms.cz. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving optimal separation chrom-china.comnih.gov. For instance, columns with stationary phases composed of derivatized β-cyclodextrins have demonstrated success in separating the enantiomers of various chiral compounds chrom-china.com.

Table 2: Exemplary Chiral GC Columns for Separation of Related Chiral Compounds

| Chiral Stationary Phase | Potential Application for Separation of | Reference |

| 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane | chrom-china.com |

| Derivatized cyclodextrins (e.g., Rt-βDEXsm) | Enantiomers of linalool oxides | gcms.cz |

This table provides examples of chiral GC columns used for separating structurally related compounds and suggests potential applicability to the target compound.

For the resolution of racemic mixtures of chiral carboxylic acids, diastereomeric salt formation is a classical and effective method. This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility.

In the case of this compound, the ester would first need to be hydrolyzed to the corresponding carboxylic acid, 2,5-dimethyloxolane-3-carboxylic acid. This racemic acid can then be treated with a chiral amine, such as (S)-phenylethylamine, to form diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The crystallized salt can then be separated by filtration, and the optically pure carboxylic acid can be recovered by treatment with an achiral acid. The other enantiomer can be recovered from the mother liquor. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.

Conformational Analysis

The five-membered oxolane ring of this compound is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations for a five-membered ring are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) conformations. In the envelope conformation, four of the ring atoms are in a plane, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.

The preferred conformation of the oxolane ring and the orientation of the substituents (axial or equatorial) are influenced by a variety of steric and electronic factors. The anomeric effect, which involves the interaction between the lone pairs of the ring oxygen and the antibonding orbital of an adjacent substituent, can also play a significant role in determining the conformational preferences, particularly for substituents at the 2- and 5-positions.

While a detailed conformational analysis of this compound is not available in the searched literature, studies on other substituted tetrahydrofurans and related cyclic systems can provide insights. For example, the relative orientation of substituents (cis or trans) will significantly impact the conformational landscape. The bulky methoxycarbonyl group at the 3-position and the methyl groups at the 2- and 5-positions will tend to occupy pseudo-equatorial positions to minimize steric hindrance. Computational methods, such as density functional theory (DFT) and post-Hartree-Fock methods, are powerful tools for predicting the relative energies of different conformers and understanding the factors that govern their stability rsc.org.

Ring Conformation of the Oxolane Core

The tetrahydrofuran (oxolane) ring is not planar. It adopts a puckered conformation to relieve torsional strain that would be present in a planar structure. The two most common puckered conformations for a five-membered ring are the envelope (E) and the twist (T) conformations.

In an envelope conformation , four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane. For the oxolane ring in this compound, any of the five atoms (O1, C2, C3, C4, or C5) could theoretically be the out-of-plane atom. The specific atom that is puckered is often designated with a superscript or subscript (e.g., 2E or E2 if C2 is out of the plane).

In a twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This results in a "twisted" arrangement of the ring.

The exact conformation of the oxolane core in this compound would be determined by the energetic balance of various steric and electronic interactions between the substituents and the ring atoms. The five-membered ring is highly flexible and can undergo a process called pseudorotation , where it rapidly interconverts between different envelope and twist conformations without passing through a high-energy planar state. mdpi.comsmu.edu The presence of substituents, however, can create preferential conformations by introducing energetic barriers to this pseudorotation.

Computational studies on the parent tetrahydrofuran molecule have shown that it is a slightly hindered pseudorotor with low energy barriers between its various conformations. researchgate.net For this compound, the presence of two methyl groups at C2 and C5, and a methyl carboxylate group at C3, would significantly influence the conformational landscape. The relative stereochemistry of these substituents (i.e., whether they are cis or trans to each other) would be a primary determinant of the most stable ring conformation. For instance, a trans arrangement of bulky substituents is often favored to minimize steric hindrance. nih.gov

Table 1: Possible Envelope and Twist Conformations of the Oxolane Ring

| Conformation Type | Description |

| Envelope (E) | Four atoms are coplanar, with one atom out of the plane. |

| Twist (T) | Two adjacent atoms are displaced in opposite directions relative to the plane of the other three. |

It is important to note that without specific experimental data, such as that from X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) spectroscopy, or dedicated computational modeling for this compound, the precise puckering of the oxolane ring remains theoretical.

Rotational Isomerism around Single Bonds

The substituents on the oxolane ring—the methyl groups at C2 and C5, and the methyl carboxylate group at C3—are not static. They can rotate around the single bonds connecting them to the ring. This rotation is not entirely free and is governed by rotational energy barriers, leading to the existence of preferred rotational isomers, or rotamers.

The rotation of the methyl groups at C2 and C5 is also subject to small energy barriers, though these are typically lower than those for larger substituents.

The study of rotational isomerism often involves techniques like variable-temperature NMR spectroscopy, which can be used to determine the energy barriers between different rotamers. Computational chemistry provides a powerful tool to calculate the potential energy surface for bond rotation and to identify the most stable conformers.

Influence of Substituents on Conformation

The number, size, and relative orientation of substituents are the most critical factors in determining the preferred conformation of a substituted oxolane ring. In this compound, the two methyl groups and the methyl carboxylate group will interact to dictate the most stable three-dimensional structure.

Steric Hindrance: The substituents will generally orient themselves to minimize steric repulsion. This often means that bulky groups will prefer to be in a pseudo-equatorial position rather than a more sterically crowded pseudo-axial position. In the case of multiple substituents, the conformation that allows the maximum number of bulky groups to occupy pseudo-equatorial positions is typically the most stable.

Electronic Effects: The electronegativity of the oxygen atom in the ring and in the carboxylate group can lead to dipole-dipole interactions and other electronic effects that influence conformational preference. For example, the gauche effect might play a role in the relative orientation of substituents.

Intramolecular Interactions: Although less likely in this specific molecule, in related compounds, intramolecular hydrogen bonding can be a powerful force in locking a particular conformation.

The relationship between substituent orientation and ring conformation is complex and often requires a combination of experimental and computational methods for a full understanding. For example, NMR spectroscopy, through the measurement of nuclear Overhauser effects (NOEs) and vicinal coupling constants (3JHH), can provide information about the through-space proximity of protons and the dihedral angles between them, respectively. libretexts.org The Karplus relationship provides a correlation between the measured 3JHH value and the corresponding dihedral angle, which is a direct reflection of the ring's pucker and the substituent's orientation. mdpi.comlibretexts.org

Table 2: Key Factors Influencing Conformation

| Factor | Description |

| Steric Hindrance | Repulsive interactions between bulky groups, favoring pseudo-equatorial positions. |

| Electronic Effects | Influence of electronegative atoms and dipole moments on conformational stability. |

| Intramolecular Interactions | Non-covalent interactions, such as hydrogen bonding, that can stabilize specific conformations. |

V. Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the solution-state structure of Methyl 2,5-dimethyloxolane-3-carboxylate. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the molecular framework.

COSY spectra would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another (e.g., H3-H4, H4-H5).

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon chemical shifts.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different spin systems, for instance, correlating the methyl ester protons to the carbonyl carbon.

A hypothetical data table for such assignments is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|---|

| 2-CH | Value | Value | m | Value | H5 | C3, C4, 2-CH₃ |

| 3-CH | Value | Value | dd | Value | H4 | C2, C4, C=O |

| 4-CH₂ | Value | Value | m | Value | H3, H5 | C2, C3, C5 |

| 5-CH | Value | Value | m | Value | H2, H4 | C2, C4, 5-CH₃ |

| C=O | Value | - | - | - | - | - |

| OCH₃ | Value | Value | s | - | - | C=O |

| 2-CH₃ | Value | Value | d | Value | H2 | C2, C3 |

Note: This table is for illustrative purposes only. Actual chemical shifts (δ) and coupling constants (J) are dependent on the specific stereoisomer and experimental conditions.

The relative stereochemistry of the substituents on the oxolane ring would be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close in space, regardless of whether they are connected by chemical bonds.

For instance, a NOESY correlation between the proton at C2 and the proton at C5 would suggest that these two substituents are on the same face of the five-membered ring (a cis relationship). The absence of such a correlation, coupled with other NOE signals, might indicate a trans relationship. These experiments would also help to define the preferred conformation of the oxolane ring (e.g., envelope or twist).

The five-membered oxolane ring is not planar and can undergo rapid conformational changes at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could be used to study these conformational exchange processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it would be possible to determine the energy barriers and rates of these conformational interconversions.

Single-Crystal X-ray Diffraction Analysis

While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of atoms in the solid state. This technique would require growing a suitable single crystal of this compound.

For a chiral molecule like this compound, which has multiple stereocenters, X-ray diffraction of a single crystal is the most reliable method for determining the absolute configuration of each stereocenter. By using anomalous dispersion effects, the analysis can unambiguously distinguish between the two enantiomers and assign the R/S configuration to each chiral center.

The crystal structure would also reveal how the molecules pack together in the solid state. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if present) or weaker van der Waals forces, which govern the crystal lattice's stability and physical properties.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₁₄O₃ |

| Formula Weight | 158.19 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is a template and requires actual experimental data for completion.

Vi. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations provide a static picture of the molecule, offering foundational data for more complex analyses.

The initial step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For methyl 2,5-dimethyloxolane-3-carboxylate, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface.

DFT methods, such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), are commonly employed for this purpose. nih.gov The optimized geometry reveals the spatial relationship between the oxolane ring, the two methyl groups at positions 2 and 5, and the methyl carboxylate group at position 3. The presence of multiple stereocenters in the molecule means that different stereoisomers (e.g., cis/trans isomers with respect to the substituents on the oxolane ring) will have distinct optimized geometries and relative energies, which can be calculated to predict the most stable isomer.

Electronic structure analysis, performed on the optimized geometry, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Table 1: Representative Calculated Geometrical Parameters for the cis-isomer of this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-O1 | 1.44 Å |

| C5-O1 | 1.44 Å | |

| C3-C(O)O | 1.52 Å | |

| C=O | 1.21 Å | |

| O-CH3 (ester) | 1.36 Å | |

| Bond Angles | ∠C5-O1-C2 | 108.5° |

| ∠O1-C2-C3 | 105.0° | |

| ∠C2-C3-C(O)O | 112.0° | |

| Dihedral Angles | ∠C5-O1-C2-C3 | 25.8° |

| ∠O1-C2-C3-C4 | -38.1° |

Note: The values in this table are representative and would be obtained from a specific DFT calculation. They illustrate typical bond lengths and angles for such a molecule.

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes, each with a specific frequency and intensity.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov By comparing the calculated frequencies with the peaks observed in an experimental IR or Raman spectrum, one can assign specific vibrational modes to the observed bands. For this compound, characteristic vibrational frequencies would include C-H stretching from the methyl groups, C-O stretching within the oxolane ring and the ester group, and a strong C=O stretching band from the carboxylate moiety. scielo.br Calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity effects.

Table 2: Predicted Dominant Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| 2980-3050 | C-H stretching (methyl and methoxy (B1213986) groups) |

| 1745 | C=O stretching (ester) |

| 1450-1470 | C-H bending (methyl groups) |

| 1100-1250 | C-O stretching (ester and ether) |

| 1050 | C-O-C stretching (oxolane ring) |

Note: These are typical frequency ranges for the assigned functional groups and would be refined by specific calculations.

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). rsc.org

These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing the calculated NMR shifts with experimental data serves as a stringent test of the accuracy of the computed structure. york.ac.uk For a molecule with multiple stereoisomers like this compound, distinct NMR spectra are predicted for each isomer, aiding in their experimental identification and structural assignment.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts (ppm) Relative to TMS

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carboxylate) | 172.5 |

| C2 (oxolane) | 78.9 |

| C5 (oxolane) | 78.5 |

| O-CH3 (ester) | 52.1 |

| C3 (oxolane) | 48.3 |

| C4 (oxolane) | 35.8 |

| C-CH3 (at C2) | 25.4 |

| C-CH3 (at C5) | 25.1 |

Note: These values are illustrative of what would be expected from GIAO calculations.

Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition state (TS) structures that connect reactants to products. The TS is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction.

For instance, the hydrolysis of the ester group can be modeled by calculating the energy profile of the reaction with water or a hydroxide (B78521) ion. DFT calculations can locate the transition state for the nucleophilic attack on the carbonyl carbon, providing insights into the reaction's feasibility and kinetics. mdpi.com This type of analysis is crucial for understanding the compound's stability and reactivity under various conditions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static, time-independent picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.